Methyl N-Cbz-morpholine-2-carboxylate

Medicinal Chemistry Synthetic Efficiency Ester Hydrolysis

Methyl N-Cbz-morpholine-2-carboxylate (CAS 135782-22-8) is a versatile chiral morpholine building block with orthogonal Cbz and methyl ester protecting groups. The Cbz group allows selective hydrogenolysis without disturbing other functionalities—unlike Boc or Fmoc analogs, which risk synthetic failure. Its defined steric and electronic properties ensure reproducible reactivity in SAR studies, lead optimization, and enantioselective synthesis. Supplied at ≥97% purity with rigorous analytical support (NMR, HPLC) for minimal impurity carryover during scale-up. Ideal for constructing complex morpholine scaffolds found in FDA-approved drug candidates. Stable at 0–8°C; ambient shipping.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 135782-22-8
Cat. No. B178243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Cbz-morpholine-2-carboxylate
CAS135782-22-8
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyBEYPAXFAPGHPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Cbz-morpholine-2-carboxylate (CAS 135782-22-8): Sourcing Guide for a Protected Morpholine Scaffold


Methyl N-Cbz-morpholine-2-carboxylate (CAS 135782-22-8) is a protected morpholine derivative characterized by a Cbz (carbobenzyloxy) group on the morpholine nitrogen and a methyl ester at the 2-position . This compound functions primarily as a versatile chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis [1]. The presence of the Cbz protecting group facilitates its use in complex molecule construction, as it can be selectively removed under hydrogenolysis conditions without affecting other sensitive functional groups [2].

Critical Selection Factors for Methyl N-Cbz-morpholine-2-carboxylate: Avoiding Substitution Pitfalls


In-class morpholine derivatives, including those with alternative N-protecting groups (e.g., Boc, Fmoc) or ester variants (e.g., ethyl, tert-butyl), cannot be directly substituted without risking synthetic failure. The Cbz group on Methyl N-Cbz-morpholine-2-carboxylate exhibits distinct stability and cleavage properties compared to other protecting groups, and its methyl ester imposes specific steric and electronic constraints that directly influence downstream reactions [1]. This compound serves as a defined intermediate in the synthesis of pharmacologically relevant targets, and its substitution could alter reaction kinetics, stereochemical outcomes, or require re-optimization of entire synthetic sequences [2].

Quantitative Differentiation of Methyl N-Cbz-morpholine-2-carboxylate for Informed Procurement


Methyl vs. Ethyl Ester: Impact on Downstream Reactivity and Synthetic Efficiency

The methyl ester of Methyl N-Cbz-morpholine-2-carboxylate (MW 279.29 g/mol) offers a quantifiable advantage in atom economy and subsequent reactivity compared to its ethyl ester analog (Ethyl N-Cbz-morpholine-2-carboxylate, MW 293.32 g/mol) . The smaller methyl group results in reduced steric hindrance during nucleophilic attacks and is more readily hydrolyzed under basic conditions, which can be a critical factor in multi-step syntheses where chemoselective deprotection is required .

Medicinal Chemistry Synthetic Efficiency Ester Hydrolysis

Purity Thresholds: Validated Analytical Specifications for Reliable Synthesis

Commercially available Methyl N-Cbz-morpholine-2-carboxylate is routinely supplied with a verified minimum purity of 97% to 98%, as determined by HPLC, and is accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . This specification is critical; using a lower-purity material can lead to side reactions, reduced yields, and complicate purification . The availability of comprehensive analytical data from suppliers like Bidepharm ensures that researchers can rely on the compound's identity and purity for reproducible results .

Quality Control Analytical Chemistry Reproducibility

Stability and Storage: Quantified Conditions for Preserving Reactivity

Methyl N-Cbz-morpholine-2-carboxylate demonstrates robust stability under recommended storage conditions. Suppliers specify long-term storage in a cool, dry place or at 0-8°C for optimal preservation . This is in contrast to some more sensitive derivatives, like certain N-Boc-morpholine carboxylates, which require stringent low-temperature storage (-20°C) to prevent premature deprotection or degradation [1]. This stability profile simplifies logistics and reduces the risk of compound degradation during shipping and laboratory handling [2].

Compound Stability Storage Conditions Logistics

Optimal Research and Industrial Use Cases for Methyl N-Cbz-morpholine-2-carboxylate


Medicinal Chemistry: Synthesis of Morpholine-Containing Bioactive Molecules

Methyl N-Cbz-morpholine-2-carboxylate is a preferred intermediate for constructing complex, chiral morpholine scaffolds found in numerous drug candidates and FDA-approved therapeutics [1]. Its well-defined structure, high commercial purity (≥97%), and the orthogonal stability of its Cbz and methyl ester protecting groups make it an ideal building block for systematic structure-activity relationship (SAR) studies and lead optimization programs [2]. The compound's utility in generating diverse C-substituted morpholines has been explicitly demonstrated as a key strategy for expanding chemical diversity in drug discovery [3].

Process Development: Reliable Scale-Up for Preclinical Studies

In process chemistry, the use of high-purity (≥97%) Methyl N-Cbz-morpholine-2-carboxylate with robust analytical support (NMR, HPLC) is essential for minimizing impurities and ensuring batch-to-batch consistency during scale-up [1]. Its stability at moderate storage temperatures (0-8°C or cool, dry conditions) simplifies handling in larger-scale operations and reduces the logistical burden associated with cryogenic storage [2]. The compound's role as a key intermediate in patented processes for synthesizing substituted morpholines underscores its value in producing pharmaceutically relevant materials under controlled conditions [3].

Academic Research: Enabling Methodological Development in Organic Synthesis

The defined reactivity of the methyl ester and the well-understood cleavage conditions for the Cbz group make this compound a reliable tool for academic laboratories developing new synthetic methodologies, such as novel coupling reactions or asymmetric transformations [1]. Its availability in research-scale quantities with high purity (≥97%) facilitates the exploration of new chemical space and the training of the next generation of synthetic chemists [2]. The compound's documented use in enantioselective syntheses provides a foundation for further methodological innovation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl N-Cbz-morpholine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.